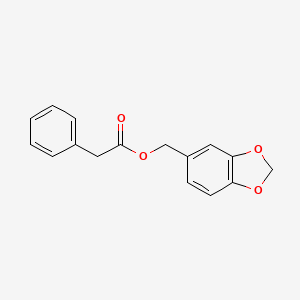
1,3-Benzodioxol-5-ylmethyl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxol-5-ylmethyl phenylacetate is a chemical compound with the molecular formula C16H14O4 and a molecular weight of 270.28 g/mol . It is also known as benzeneacetic acid 1,3-benzodioxol-5-ylmethyl ester. This compound is characterized by the presence of a benzodioxole ring fused to a phenylacetate moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxol-5-ylmethyl phenylacetate typically involves the esterification of 3,4-(methylenedioxy)phenylacetic acid with phenylacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid-phase catalysts can further enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxol-5-ylmethyl phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: 1,3-Benzodioxol-5-ylmethyl benzoic acid.
Reduction: 1,3-Benzodioxol-5-ylmethyl phenylmethanol.
Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Benzodioxol-5-ylmethyl phenylacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-ylmethyl phenylacetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler structure lacking the phenylacetate moiety.
Phenylacetic acid: Lacks the benzodioxole ring.
1,3-Benzodioxol-5-ylmethyl benzoate: Similar structure but with a benzoate group instead of phenylacetate.
Uniqueness
1,3-Benzodioxol-5-ylmethyl phenylacetate is unique due to the combination of the benzodioxole ring and the phenylacetate moiety. This unique structure imparts specific chemical and biological properties that are not observed in the simpler analogs mentioned above.
Properties
CAS No. |
5457-86-3 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 2-phenylacetate |
InChI |
InChI=1S/C16H14O4/c17-16(9-12-4-2-1-3-5-12)18-10-13-6-7-14-15(8-13)20-11-19-14/h1-8H,9-11H2 |
InChI Key |
DJSPWYDFRGZDHB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















